1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate
Description
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate is a protected azetidine derivative featuring dual carbamate functionalities. Its structure includes:
- A tert-butoxycarbonyl (Boc) group at the 1-position, providing acid-sensitive protection.
- A methyl ester at the 3-position, which can act as a leaving group for further functionalization.
- A fluorenylmethoxycarbonyl (Fmoc) group attached via a methylamino linker at the 3-position, offering base-labile protection commonly used in peptide synthesis .
This compound is pivotal in medicinal chemistry for constructing constrained peptide analogs or as an intermediate in heterocyclic synthesis. Its azetidine core (4-membered ring) imparts conformational rigidity, enhancing binding specificity in drug candidates .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]azetidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-24(31)28-15-26(16-28,22(29)32-5)27(4)23(30)33-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTPDUDHTIFLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate involves multiple steps. One common method includes the reaction of tert-butyl 3-methyl azetidine-1,3-dicarboxylate with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Chemical Reactions Analysis
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules and is used in the development of new drugs and therapeutic agents . Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule . This selective reactivity is crucial for the synthesis of complex molecules and the study of reaction mechanisms.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : The target compound’s methyl ester facilitates straightforward amidations or hydrolyses, whereas carboxylic acid derivatives (e.g., 1380327-51-4) require activation for coupling .
- Chiral Induction: Sulfinyl-containing analogues (e.g., 3f) achieve enantiomeric excess >90% in asymmetric additions, outperforming non-chiral derivatives .
- Stability : Boc/Fmoc dual protection in azetidines enhances stability during multi-step syntheses compared to single-protected analogues .
Biological Activity
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate is a complex organic compound that plays a significant role in medicinal chemistry and peptide synthesis. Its unique structure incorporates a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are pivotal for its biological activity and utility in various applications.
Chemical Structure and Properties
- Molecular Formula : C23H25NO6
- Molecular Weight : 411.45 g/mol
- CAS Number : [not provided]
- Physical State : Solid at room temperature
- Purity : >98.0% (HPLC)
The compound features an azetidine ring, which contributes to its biological activity, particularly in the context of enzyme inhibition and peptide bond formation.
The primary mechanism of action for 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate is its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthetic steps, allowing for selective reactions without unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amine, facilitating further functionalization.
Table: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | T3SS Inhibition | 50 | |
| Compound B | Enzyme Inhibition | 25 | |
| Compound C | Cytotoxicity | >100 |
Case Studies
- Peptide Synthesis : The compound is utilized as a protecting group in the synthesis of peptides, allowing researchers to assemble complex peptide structures without interference from reactive amine groups.
- Medicinal Chemistry Applications : In drug development, the ability to protect and selectively deprotect functional groups is crucial. Compounds like this one facilitate the creation of peptide-based therapeutics.
Synthesis and Applications
The synthesis of 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate typically involves several key steps:
- Formation of the Fmoc Group : The introduction of the Fmoc group to the amine functionality is achieved through reaction with fluorenylmethoxycarbonyl chloride.
- Addition of tert-butyl Group : The tert-butyl group is introduced using tert-butyl chloroformate.
- Coupling Reactions : Final coupling reactions yield the desired product.
These synthetic strategies highlight its utility in creating complex molecules necessary for biological research.
Future Directions
Further studies could explore the specific biological activities of this compound and its analogs, particularly in relation to their potential as therapeutic agents against bacterial infections or as inhibitors of specific enzymatic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
